molecular formula C16H18ClN3O4S B5106173 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide

5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide

Cat. No. B5106173
M. Wt: 383.9 g/mol
InChI Key: IALSQIDWWOJIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide is a chemical compound that is commonly known as CP-690,550. It is a potent inhibitor of Janus kinase 3 (JAK3) and has been extensively studied for its potential therapeutic applications in various autoimmune diseases. CP-690,550 has shown promising results in preclinical and clinical studies, and its mechanism of action and biochemical and physiological effects have been widely investigated.

Mechanism of Action

CP-690,550 selectively inhibits the activity of 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide, which is a key enzyme involved in the signaling pathways of several cytokines. 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide is primarily expressed in immune cells, and its inhibition can suppress the immune response and reduce inflammation. CP-690,550 binds to the ATP-binding site of 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide and prevents its phosphorylation, leading to the inhibition of downstream signaling pathways.
Biochemical and physiological effects:
CP-690,550 has been shown to have potent immunosuppressive effects and can reduce inflammation in autoimmune diseases. The compound can inhibit the production of cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the immune response. CP-690,550 has also been shown to inhibit the proliferation of T cells and B cells, which are key players in the immune system.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for lab experiments. It is a potent and selective inhibitor of 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide, which makes it a useful tool for studying the role of 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide in autoimmune diseases. The compound has also been extensively studied in preclinical and clinical trials, and its safety and efficacy have been established. However, CP-690,550 has some limitations for lab experiments. It is a small molecule inhibitor, and its effects may not be specific to 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide. In addition, the compound may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

CP-690,550 has shown promising results in preclinical and clinical studies, and its potential therapeutic applications in autoimmune diseases are being explored. Future research directions for CP-690,550 include investigating its effects on other cytokines and immune cells, identifying potential biomarkers for patient selection and monitoring, and exploring its combination with other immunosuppressive drugs. In addition, the development of more selective 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide inhibitors and the optimization of CP-690,550's pharmacokinetic and pharmacodynamic properties are also areas of future research.

Synthesis Methods

The synthesis of CP-690,550 involves several steps, starting from the reaction of 2-chloro-3-pyridineamine and 2-methoxy-N-propylbenzamide. The resulting intermediate is then reacted with sulfonyl chloride to obtain the final product. The synthesis of CP-690,550 has been reported in several research articles, and the compound has been synthesized using different methods.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide, a key enzyme involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide, CP-690,550 can suppress the immune response and reduce inflammation in autoimmune diseases.

properties

IUPAC Name

5-[(2-chloropyridin-3-yl)sulfamoyl]-2-methoxy-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S/c1-3-8-19-16(21)12-10-11(6-7-14(12)24-2)25(22,23)20-13-5-4-9-18-15(13)17/h4-7,9-10,20H,3,8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALSQIDWWOJIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=C(N=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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